molecular formula C15H21NO2 B1527875 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 40256-27-7

9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B1527875
CAS No.: 40256-27-7
M. Wt: 247.33 g/mol
InChI Key: ZKGKJSFHHJHLTP-UHFFFAOYSA-N
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Description

9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane is a spiro compound characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable diol or dihalide precursor under controlled conditions. One common method includes the use of a cyclization reaction where the benzylamine reacts with a dihalide in the presence of a base to form the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .

Biology

Its structural features allow it to interact with various biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and resins .

Mechanism of Action

The mechanism of action of 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms in the spirocyclic ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-5-14(6-3-1)13-16-9-7-15(8-10-16)17-11-4-12-18-15/h1-3,5-6H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGKJSFHHJHLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)CC3=CC=CC=C3)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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